molecular formula C14H16FNO3S B2572458 (1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797643-51-6

(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2572458
CAS No.: 1797643-51-6
M. Wt: 297.34
InChI Key: XQDKWRMOLDAGQD-UHFFFAOYSA-N
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Description

(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the bicyclic core: This can be achieved through a [2+2] cycloaddition reaction, which forms the bicyclo[3.2.1]octane structure.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the bicyclic core using a sulfonyl chloride derivative under basic conditions.

    Fluorination and methoxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its bicyclic structure allows it to fit into specific binding sites on proteins and enzymes, making it a useful tool for studying biochemical pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
  • (1R,5S)-8-((5-bromo-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
  • (1R,5S)-8-((5-iodo-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Uniqueness

What sets (1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene apart from similar compounds is the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and binding affinity, making it particularly valuable in medicinal chemistry for the development of drugs with improved efficacy and selectivity.

Properties

IUPAC Name

8-(5-fluoro-2-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3S/c1-19-13-8-5-10(15)9-14(13)20(17,18)16-11-3-2-4-12(16)7-6-11/h2-3,5,8-9,11-12H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDKWRMOLDAGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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